Benzyl ethyl oxalate

Description

Ethyl oxalate (CAS 95-92-1), also known as oxalic acid diethyl ester, is an organic compound with the molecular formula C₆H₁₀O₄. It is synthesized via esterification of oxalic acid with ethyl alcohol, often using sulfuric acid as a catalyst . This colorless liquid has a boiling point of 185–190°C and a density of 1.11 g/cm³ . Ethyl oxalate is primarily used as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its reactivity with amines (e.g., ethyl oxamide) has been studied under vacuum conditions, where it forms ethyl oxides at elevated temperatures (200°C) without decomposition .

Properties

Molecular Formula |

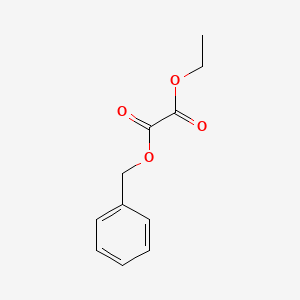

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-O-benzyl 1-O-ethyl oxalate |

InChI |

InChI=1S/C11H12O4/c1-2-14-10(12)11(13)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

GVVQPFKWCFSOME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Esterification

Oxalic acid reacts first with benzyl alcohol to form benzyl hydrogen oxalate, followed by reaction with ethanol to yield benzyl ethyl oxalate. The process requires azeotropic dehydration to drive equilibrium toward ester formation. For instance, using toluene as a solvent enables continuous water removal via Dean-Stark trap. Typical conditions include:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates. A protocol adapted from diethyl oxalate synthesis (CN102993016A) involves:

- Reagents : Oxalic acid, benzyl alcohol, ethanol, sodium methoxide

- Conditions : Microwave radiation at −5–5°C for 10 minutes

- Yield : ~79% (vs. 45% under conventional heating)

Transesterification of Diethyl Oxalate with Benzyl Alcohol

Transesterification offers a high-yield route by exchanging ethyl groups in diethyl oxalate with benzyl groups. This method avoids handling corrosive oxalic acid directly.

Acid-Catalyzed Transesterification

Using sulfuric acid or p-toluenesulfonic acid (p-TsOH), diethyl oxalate reacts with excess benzyl alcohol:

$$

(\text{CH}2\text{CH}3\text{O})2\text{C}2\text{O}2 + \text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH}2\text{OOCCOOCH}2\text{CH}3 + \text{CH}3\text{CH}_2\text{OH}

$$

Base-Catalyzed Transesterification

Alkali metal alkoxides (e.g., sodium ethoxide) facilitate transesterification at lower temperatures (50–80°C). However, competing hydrolysis requires anhydrous conditions.

Acyl Chloride Route via Monoethyl Oxalyl Chloride

Monoethyl oxalyl chloride ($$\text{ClOCCOOCH}2\text{CH}3$$) serves as a reactive intermediate. Synthesized from oxalyl chloride and ethanol, it reacts with benzyl alcohol under mild conditions:

$$

\text{ClOCCOOCH}2\text{CH}3 + \text{C}6\text{H}5\text{CH}2\text{OH} \rightarrow \text{C}6\text{H}5\text{CH}2\text{OOCCOOCH}2\text{CH}3 + \text{HCl}

$$

Catalytic Oxidative Carbonylation

Palladium-catalyzed oxidative carbonylation of carbon monoxide with benzyl alcohol and ethanol presents an industrial-scale method. Adapted from US4005128A, key parameters include:

- Catalyst : PdCl$$2$$ or CuSO$$4$$ with triethylamine

- Oxidant : Fe(III) or Cu(II) salts

- Conditions : 125°C, 1800 psi CO pressure

- Yield : 60–75%

Electrochemical and Reductive Coupling Methods

Electrochemical Cleavage of Benzyl Oxalates

This compound forms via radical intermediates during electrochemical reduction. Using DMF as solvent and a Pt electrode, benzyl radicals couple with ethyl oxalate anions:

Nickel-Catalyzed Reductive Coupling

A recent advance employs Ni catalysts for cross-coupling benzyl oxalates with alkyl bromides. Ligands (dppb) and additives (MgBr$$_2$$) enhance selectivity:

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Esterification | H$$2$$SO$$4$$ | 68–110°C | 65–78% | Low-cost, scalable | Slow kinetics, side products |

| Transesterification | p-TsOH | 110–120°C | 70–85% | High purity, no oxalic acid handling | Requires excess benzyl alcohol |

| Acyl Chloride Route | Oxalyl chloride | 15–28°C | 85–88% | High yield, mild conditions | HCl gas emission |

| Oxidative Carbonylation | PdCl$$2$$/CuSO$$4$$ | 125°C | 60–75% | Continuous process feasible | High-pressure equipment required |

| Reductive Coupling | Ni/dppb/MgBr$$_2$$ | 80°C | 63–70% | Functional group tolerance | Costly catalysts, inert conditions |

Optimization Strategies

Solvent Selection

Catalyst Engineering

Chemical Reactions Analysis

Types of Reactions: Benzyl ethyl oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Benzyl oxalic acid and ethyl oxalic acid.

Reduction: Benzyl alcohol and ethyl alcohol.

Substitution: Various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Benzyl ethyl oxalate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : this compound can be utilized in nickel-catalyzed cross-coupling reactions with alkyl bromides. This method allows for the formation of complex molecules with high functionalization levels, making it valuable in synthetic organic chemistry .

- Electroorganic Reactions : Recent studies have shown that this compound can undergo cleavage under electrochemical conditions, facilitating the formation of radical anions. This property is significant for developing new synthetic pathways and understanding reaction mechanisms .

Pharmaceutical Applications

This compound has potential therapeutic applications:

- Monoamine Oxidase Inhibition : Compounds derived from this compound have been investigated for their ability to inhibit monoamine oxidase, an enzyme linked to various mental health disorders. This inhibition can lead to increased levels of neurotransmitters, providing a mechanism for treating conditions such as depression .

- Drug Formulation : The compound can be incorporated into pharmaceutical formulations due to its compatibility with various excipients. It can be formulated into tablets or capsules for oral administration, enhancing drug delivery systems .

Agrochemical Applications

In the field of agriculture, this compound has been studied for its potential use in pesticide formulations:

- Insecticidal Properties : Research indicates that derivatives of this compound exhibit insecticidal activity against certain pests. This makes it a candidate for developing eco-friendly pest control agents .

- Herbicide Development : The compound's reactivity allows it to be explored as a precursor for synthesizing herbicides that target specific weed species without affecting crops .

Data Table: Summary of Applications

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in nickel-catalyzed cross-coupling reactions with alkyl bromides. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its utility in synthesizing complex organic molecules.

Case Study 2: Monoamine Oxidase Inhibition

Research involving derivatives of this compound highlighted their ability to selectively inhibit monoamine oxidase in vitro. This inhibition was linked to increased serotonin levels, suggesting potential therapeutic applications in treating mood disorders.

Mechanism of Action

The mechanism of action of benzyl ethyl oxalate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing benzyl alcohol and ethyl alcohol. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Chemical Reactivity

- Ethyl Oxalate : Reacts with amines (e.g., ethyl oxamide) under vacuum to form ethyl oxides, with reaction efficiency dependent on molar ratios and temperature .

- Ethyl Benzoate : Stable under standard conditions; hydrolyzes in acidic/alkaline media to yield benzoic acid .

- Benzyl Benzoate : Resistant to hydrolysis due to steric hindrance from the benzyl group; used in long-lasting formulations .

- Ethyl Benzoylacetate: Undergoes keto-enol tautomerism, enabling participation in condensation reactions (e.g., Knorr quinoline synthesis) .

Industrial and Commercial Uses

- Ethyl Oxalate : Preferred in niche applications requiring low-polarity solvents, such as dye manufacturing .

- Ethyl Benzoate: Widely used in perfumes and food flavorings (FEMA No. 2422) due to its fruity aroma .

- Benzyl Benzoate : Dominates in pharmaceuticals (e.g., scabies treatment) and plastics due to its low volatility .

- Ethyl Benzoylacetate : Utilized in synthetic organic chemistry for constructing heterocyclic compounds .

Biological Activity

Benzyl ethyl oxalate is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is an ester derivative of oxalic acid and benzyl alcohol. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications. The compound has the following molecular characteristics:

- Molecular Formula : CHO

- Molar Mass : Approximately 210.19 g/mol

- Functional Groups : Ester and aromatic groups

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. The proposed mechanisms include:

- Enzyme Inhibition : Compounds like this compound may inhibit key metabolic enzymes, altering cellular processes.

- Receptor Modulation : Interaction with cellular receptors could influence signal transduction pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research shows that compounds with oxalate moieties can exhibit significant antibacterial effects against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. The compound's structural features allow it to interact with cancer cell lines, potentially inhibiting proliferation or inducing apoptosis. Further research is necessary to elucidate the precise mechanisms involved.

Case Studies and Research Findings

- Trypanocidal Activity : A related compound, the benzyl ester of N-propyl oxamate (B-NPOx), exhibited significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. B-NPOx demonstrated higher efficacy compared to other treatments, suggesting that similar esters may also show potent biological activity against parasitic infections .

- Oxalate Homeostasis : Studies on gut microbiota have shown that certain bacteria can modulate oxalate levels in the body, impacting conditions like hyperoxaluria and kidney stone formation. This highlights the importance of understanding how compounds like this compound interact with biological systems .

- Antimycobacterial Potential : Research on related compounds has indicated that certain esters can act as antimycobacterial agents, providing a basis for exploring this compound's potential in treating mycobacterial infections .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing benzyl ethyl oxalate with high purity, and how can reproducibility be ensured?

- Methodological Answer : this compound synthesis typically involves esterification reactions. Key steps include:

- Reagent Selection : Use oxalic acid derivatives (e.g., oxalyl chloride) and stoichiometric benzyl/ethyl alcohols under anhydrous conditions .

- Catalysis : Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., potassium carbonate) may optimize yield, depending on substrate reactivity .

- Purification : Distillation or recrystallization in solvents like toluene or carbon tetrachloride can enhance purity .

- Characterization : Confirm identity via NMR (¹H/¹³C), FT-IR (C=O and ester linkages), and mass spectrometry .

- Reproducibility : Document all parameters (temperature, solvent ratios, catalyst loading) in the experimental section, and provide raw spectral data in supplementary materials for peer validation .

Q. Which analytical techniques are most reliable for characterizing this compound in academic research?

- Methodological Answer :

- Structural Confirmation : Use ¹H NMR (δ ~4.3 ppm for ester -OCH₂ groups) and ¹³C NMR (δ ~165 ppm for oxalate carbonyls) .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) or GC-MS for volatile impurities .

- Thermal Stability : TGA/DSC to assess decomposition temperatures, critical for applications requiring high thermal resistance .

- Reference Standards : Cross-validate data against NIST Chemistry WebBook entries for oxalate esters .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or high-temperature experiments to avoid inhalation risks .

- First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite). In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation .

- Storage : Keep in airtight containers away from oxidizers and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in novel solvent systems?

- Methodological Answer :

- Solvent Screening : Test aprotic solvents (e.g., DMF, THF) for enhanced solubility of oxalic acid derivatives. Polar solvents may stabilize intermediates .

- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor esterification progress and identify rate-limiting steps .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst concentration, and solvent polarity .

- Green Chemistry Metrics : Calculate atom economy and E-factors to compare solvent systems (e.g., ethanol-water vs. toluene) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer :

- Artifact Identification : Check for solvent residues (e.g., DMSO-d⁶ in ¹H NMR) or side products like benzyl alcohol from hydrolysis .

- Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or detect trace impurities .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

- Peer Consultation : Share raw data with collaborators or via preprint platforms for community feedback .

Q. What computational approaches are effective for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Quantum Mechanics (QM) : Optimize transition states using M06-2X/6-31+G(d,p) to predict regioselectivity in reactions with amines or thiols .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (software: GROMACS, LAMMPS) .

- Docking Studies : Explore enzyme interactions (e.g., esterases) for biodegradability assessments .

- Data Sharing : Deposit computational models in repositories like Zenodo for reproducibility .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH Profiling : Expose the compound to buffered solutions (pH 2–12) and quantify hydrolysis products (e.g., oxalic acid) .

- Mechanistic Insights : Use Arrhenius plots to derive activation energy for thermal decomposition .

- Reporting Standards : Follow ICH Q1A guidelines for stability data documentation .

Q. What novel applications of this compound are emerging in polymer chemistry or drug delivery systems?

- Methodological Answer :

- Polymer Crosslinking : Investigate its role as a diester crosslinker in polyurethane foams; monitor mechanical properties via DMA .

- Prodrug Synthesis : Evaluate its use as a protecting group for carboxylic acids in peptide synthesis .

- Nanoparticle Functionalization : Test its efficacy in stabilizing lipid nanoparticles for targeted drug delivery .

- Literature Mining : Use SciFinder or Reaxys to identify recent patents/publications in these domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.